Cas no 30358-07-7 (1,3,5-Triazin-2-amine,4,6-diethoxy-N-ethyl-)

1,3,5-Triazin-2-amine,4,6-diethoxy-N-ethyl- structure
30358-07-7 structure
Product Name:1,3,5-Triazin-2-amine,4,6-diethoxy-N-ethyl-
CAS No:30358-07-7
MF:C9H16N4O2
MW:212.248941421509
CID:306265
PubChem ID:35024
Update Time:2025-04-19

1,3,5-Triazin-2-amine,4,6-diethoxy-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2-amine,4,6-diethoxy-N-ethyl-
    • 4,6-diethoxy-N-ethyl-1,3,5-triazin-2-amine
    • DTXSID70275167
    • AKOS019426903
    • 30358-07-7
    • Inchi: 1S/C9H16N4O2/c1-4-10-7-11-8(14-5-2)13-9(12-7)15-6-3/h4-6H2,1-3H3,(H,10,11,12,13)
    • InChI Key: NHFCKYXUJQVKTC-UHFFFAOYSA-N
    • SMILES: O(CC)C1N=C(N=C(N=1)NCC)OCC

Computed Properties

  • Exact Mass: 212.12748
  • Monoisotopic Mass: 212.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.2A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.14
  • Boiling Point: 341.2°C at 760 mmHg
  • Flash Point: 160.2°C
  • Refractive Index: 1.529
  • PSA: 69.16
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